molecular formula C17H11ClN4 B5436775 7-(4-chlorophenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-chlorophenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B5436775
M. Wt: 306.7 g/mol
InChI Key: HQIVIDAPEYWYMP-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a triazole ring fused to a pyrimidine ring, with phenyl and chlorophenyl substituents, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chlorobenzaldehyde with 3-amino-1,2,4-triazole in the presence of a suitable catalyst and solvent can lead to the formation of the desired triazolopyrimidine derivative . The reaction typically requires heating and may involve additional steps such as purification and crystallization to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green solvents and recyclable catalysts can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can lead to the formation of various substituted triazolopyrimidines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-chlorophenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its binding affinity to certain molecular targets, making it a potent inhibitor in various biological assays .

Properties

IUPAC Name

7-(4-chlorophenyl)-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4/c18-14-8-6-12(7-9-14)15-10-11-19-17-20-16(21-22(15)17)13-4-2-1-3-5-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIVIDAPEYWYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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